3-(1-Methylcyclohexyl)-3-oxopropanenitrile
Overview
Description
3-(1-Methylcyclohexyl)-3-oxopropanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile chain, which is further substituted with a 1-methylcyclohexyl group
Mechanism of Action
Target of Action
It is structurally similar to methylcyclohexene , which is known to interact with various organic compounds and can be used as a reagent or intermediate to derive other organic compounds .
Mode of Action
Based on its structural similarity to methylcyclohexene , it can be inferred that it might undergo similar chemical reactions. For instance, methylcyclohexene can undergo oxidation with several oxidizing agents .
Biochemical Pathways
It’s worth noting that methylcyclohexene, a structurally similar compound, can undergo e2 elimination reactions . In these reactions, the orientation of the reactant species in the E2 transition state is crucial, and this could potentially affect various biochemical pathways .
Pharmacokinetics
The physicochemical properties of a structurally similar compound, methylcyclohexene, such as its solubility in water , could provide some insights into its potential bioavailability.
Result of Action
Given its structural similarity to methylcyclohexene , it might exhibit similar chemical reactivity, leading to various potential effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclohexyl)-3-oxopropanenitrile typically involves the reaction of 1-methylcyclohexyl ketone with a suitable nitrile source under controlled conditions. One common method is the reaction of 1-methylcyclohexyl ketone with cyanide ion in the presence of a base, such as sodium hydroxide, to form the desired nitrile compound. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclohexyl)-3-oxopropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methylcyclohexyl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Uniqueness
3-(1-Methylcyclohexyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile group and a 1-methylcyclohexyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(1-methylcyclohexyl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(9(12)5-8-11)6-3-2-4-7-10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHRTFVZNKBMRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447988 | |
Record name | 3-(1-Methylcyclohexyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95882-32-9 | |
Record name | 3-(1-Methylcyclohexyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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